molecular formula C14H16Cl2N4O3 B12416982 Asoxime-d4 (dichloride)

Asoxime-d4 (dichloride)

Cat. No.: B12416982
M. Wt: 363.2 g/mol
InChI Key: QELSIJXWEROXOE-FFVJOBTLSA-N
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Description

Asoxime-d4 dichloride (HI-6-d4) is a deuterium-labeled analog of Asoxime dichloride (HI-6), a known antagonist of acetylcholine receptors (AChRs), including the nicotinic receptor α7 nAChR. Its molecular formula is C14H12D4Cl2N4O3, with a molecular weight of 363.23 g/mol . The deuteration at four hydrogen positions enhances its utility as a stable isotope-labeled standard in pharmacokinetic and metabolic studies, offering improved analytical precision in drug development .

Structurally, Asoxime-d4 dichloride features a pyridinium-oxime scaffold, with modifications enabling selective binding to nAChRs. Synonyms include 1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide dichloride and HI-6-d4 . Its primary application lies in modulating immune responses and counteracting organophosphate poisoning by reactivating acetylcholinesterase .

Properties

Molecular Formula

C14H16Cl2N4O3

Molecular Weight

363.2 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride

InChI

InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H/i4D,5D,7D,8D;;

InChI Key

QELSIJXWEROXOE-FFVJOBTLSA-N

Isomeric SMILES

[2H]C1=C([N+](=C(C(=C1C(=O)N)[2H])[2H])COC[N+]2=CC=CC=C2/C=N/O)[2H].[Cl-].[Cl-]

Canonical SMILES

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Asoxime-d4 (dichloride) is synthesized by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules. This process is largely used as tracers for quantitation during drug development. Deuteration, the process of replacing hydrogen atoms with deuterium, is employed to affect the pharmacokinetic and metabolic profiles of drugs .

Industrial Production Methods

The industrial production of Asoxime-d4 (dichloride) involves the deuteration of Asoxime dichloride. The compound is typically stored at -20°C in sealed storage, away from moisture, to maintain its stability. In solvent, it can be stored at -80°C for six months or at -20°C for one month .

Chemical Reactions Analysis

Types of Reactions

Asoxime-d4 (dichloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Asoxime-d4 (dichloride) has a wide range of scientific research applications, including:

Mechanism of Action

Asoxime-d4 (dichloride) exerts its effects by acting as an antagonist to acetylcholine receptors, including the nicotinic receptor and α7 acetylcholine receptor. This interaction modulates immune responses and improves vaccination efficacy in the nervous system. The molecular targets involved include acetylcholine receptors, which play a crucial role in neurotransmission .

Comparison with Similar Compounds

Table 1: Key Comparative Data of Asoxime-d4 Dichloride and Analogous Compounds

Compound Name Target/Mechanism Clinical Status Key Applications Purity
Asoxime-d4 dichloride α7 nAChR antagonist Preclinical studies Organophosphate antidote, immune modulation >98%
AR-R17779 hydrochloride α7/α4β2 nAChR agonist Preclinical studies Cognitive enhancement, anti-anxiety >98%
Aniracetam (Ro 13-5057) AMPA receptor modulator, nAChR agonist Clinically available Neuroprotection, cognitive disorders >98%
Atracurium Besylate Neuromuscular blocker (nAChR antagonist) Clinically available Muscle relaxation during surgery >98%
Asoxime dichloride (HI-6) α7 nAChR antagonist Preclinical studies Organophosphate detoxification >98%

Key Differentiators :

Mechanism of Action: Asoxime-d4 dichloride and its non-deuterated parent (HI-6) act as antagonists at α7 nAChRs, blocking acetylcholine signaling . In contrast, AR-R17779 hydrochloride is a full agonist at α7 and α4β2 nAChRs, enhancing cholinergic transmission to improve memory and reduce anxiety in rodent models . Aniracetam uniquely modulates AMPA receptors alongside nAChRs, enhancing synaptic plasticity in neurodegenerative diseases .

Deuterium Labeling: Asoxime-d4’s deuterated structure reduces metabolic degradation compared to HI-6, prolonging its half-life in pharmacokinetic studies. This property is absent in non-isotope-labeled analogs like Atracurium Besylate .

Clinical Applications: While Atracurium Besylate is approved for surgical muscle relaxation, Asoxime-d4 remains in preclinical development for organophosphate poisoning and immune modulation .

Structural Variations: Unlike Anatabine Dicitrate (a tobacco alkaloid with antitumor activity) or Anabaseine (a non-selective nAChR agonist), Asoxime-d4’s oxime-pyridinium structure enables covalent binding to acetylcholinesterase, facilitating reactivation post-organophosphate exposure .

Research Findings and Implications

  • Deuterium Effects : Studies highlight that deuteration in Asoxime-d4 reduces CYP450-mediated metabolism, enhancing its stability in vivo compared to HI-6 . This makes it a superior tracer in mass spectrometry-based assays .

Q & A

Q. How should researchers address discrepancies in Asoxime-d4 (dichloride)’s stability data under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Identify degradation products (e.g., de-deuterated metabolites) and quantify using reference standards. Stabilizers like antioxidants (BHT) or lyophilization may mitigate hydrolysis in aqueous buffers .

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